Refractive Index and Lipophilicity Differentiation versus Positional Isomer Ethyl 2,2,3,3-Tetrafluoropropionate
Ethyl 2,3,3,3-tetrafluoropropionate can be analytically distinguished from its positional isomer (ethyl 2,2,3,3-tetrafluoropropionate, CAS 337-82-6) by refractive index and computed lipophilicity. The target compound exhibits a refractive index of 1.3717 versus 1.331 for the isomer , a difference of 0.0407 units that exceeds typical batch-to-batch variability and enables rapid identity verification by refractometry. Computed LogP values further differentiate the two: 1.45 for the 2,3,3,3-isomer [1] compared to 1.16 for the 2,2,3,3-isomer , representing a ΔLogP of 0.29 log unit—a meaningful difference for predicting differential membrane permeability and solvent partitioning behavior in biological systems.
| Evidence Dimension | Refractive index (nD²⁰) and computed LogP |
|---|---|
| Target Compound Data | nD²⁰ = 1.3717; LogP = 1.45 |
| Comparator Or Baseline | Ethyl 2,2,3,3-tetrafluoropropionate: nD²⁰ = 1.331; LogP = 1.16 |
| Quantified Difference | ΔnD²⁰ = +0.0407; ΔLogP = +0.29 |
| Conditions | Refractive index measured at 20 °C on neat liquid; LogP computed by ACD/Labs algorithm. |
Why This Matters
These orthogonal property differences enable unambiguous identity confirmation upon receipt and inform solvent selection and biological partitioning predictions in downstream applications.
- [1] Molbase / 0elem. Ethyl 2,3,3,3-tetrafluoropropionate – LogP: 1.4499. View Source
